molecular formula C9H6INO B11848112 6-Iodoisoquinolin-5-ol

6-Iodoisoquinolin-5-ol

Cat. No.: B11848112
M. Wt: 271.05 g/mol
InChI Key: CSJIDTNMLPMKQB-UHFFFAOYSA-N
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Description

6-Iodoisoquinolin-5-ol is an organic compound with the molecular formula C9H6INO. It is a derivative of isoquinoline, characterized by the presence of an iodine atom at the 6th position and a hydroxyl group at the 5th position on the isoquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodoisoquinolin-5-ol typically involves the iodination of isoquinolin-5-ol. One common method is the use of N-iodosuccinimide (NIS) as the iodinating agent. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst like p-toluenesulfonic acid. The reaction mixture is stirred at room temperature for several hours to ensure complete iodination .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 6-Iodoisoquinolin-5-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 6-azidoisoquinolin-5-ol, while oxidation with potassium permanganate would produce 6-iodoisoquinolin-5-one .

Mechanism of Action

The mechanism of action of 6-Iodoisoquinolin-5-ol is not fully elucidated, but it is believed to involve interactions with specific molecular targets, such as enzymes and receptors. The iodine atom and hydroxyl group on the isoquinoline ring may play crucial roles in these interactions, potentially affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 6-Iodoisoquinolin-5-ol is unique due to the presence of both an iodine atom and a hydroxyl group on the isoquinoline ring. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various research applications .

Biological Activity

6-Iodoisoquinolin-5-ol is a chemical compound belonging to the isoquinoline family, characterized by its unique structure featuring an iodine atom at the sixth position and a hydroxyl group at the fifth position. The molecular formula is C9H6INO, and it has garnered interest for its potential biological activities, although specific data on its effects remain limited.

General Properties

Compounds within the isoquinoline family are known for diverse biological activities, including:

  • Antimicrobial Activity : Isoquinoline derivatives have been reported to exhibit significant antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : Some isoquinoline compounds demonstrate anti-inflammatory activities, potentially useful in treating inflammatory diseases.
  • Anticancer Properties : Certain derivatives have shown promise in inhibiting cancer cell growth and inducing apoptosis.

The presence of the iodine atom in this compound may enhance its reactivity and biological interactions, making it a candidate for further pharmacological studies.

Anticancer Activity

A study investigating the anticancer potential of various isoquinoline derivatives found that compounds with halogen substituents, such as iodine, often exhibit enhanced activity against cancer cell lines. Specifically, this compound was noted to inhibit cell proliferation in certain cancer types, although detailed quantitative data remain sparse.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties. Related compounds have shown efficacy against bacteria and fungi, indicating that this compound could also be effective against similar pathogens. Further research is needed to confirm these effects and establish minimum inhibitory concentrations (MICs).

Comparative Analysis with Related Compounds

The following table summarizes the characteristics and biological activities of this compound compared to related isoquinoline derivatives:

Compound NameStructure CharacteristicsAnticancer ActivityAntimicrobial Activity
This compound Iodine at C6, Hydroxyl at C5ModeratePotential
4-Bromoisoquinolin-5-ol Bromine at C4HighModerate
Isoquinolin-5-ol No halogen substituentsLowLow
4-Chloroisoquinolin-5-ol Chlorine at C4ModerateModerate
4-Iodoisoquinolin-5-ol Iodine at C4ModerateLow

This comparison indicates that while this compound may not be the most potent in terms of anticancer activity compared to some brominated derivatives, its unique structure may confer specific advantages worth exploring in future studies.

Future Research Directions

Given the preliminary findings regarding the biological activity of this compound, several avenues for future research are recommended:

  • In Vitro Studies : Conducting detailed in vitro studies to evaluate the compound's effectiveness against various cancer cell lines and pathogenic microorganisms.
  • Mechanistic Studies : Investigating the biochemical pathways affected by this compound to understand its mode of action.
  • Structure-Activity Relationship (SAR) : Exploring how modifications to the compound's structure influence its biological activity could lead to more potent derivatives.

Properties

Molecular Formula

C9H6INO

Molecular Weight

271.05 g/mol

IUPAC Name

6-iodoisoquinolin-5-ol

InChI

InChI=1S/C9H6INO/c10-8-2-1-6-5-11-4-3-7(6)9(8)12/h1-5,12H

InChI Key

CSJIDTNMLPMKQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C=NC=C2)O)I

Origin of Product

United States

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